molecular formula C20H34BF4N5O3 B13408208 tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate

tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate

Cat. No.: B13408208
M. Wt: 479.3 g/mol
InChI Key: LGDMDSNCWXFADE-LMOVPXPDSA-O
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Description

tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, an amino group, and a pyridinylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate typically involves multiple stepsThe final product is obtained by deprotection and purification steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives, oxo derivatives, and hydroxyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a candidate for drug development .

Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it could be developed into a drug for treating various diseases .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

  • tert-butyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate
  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-butyl carbamate

Comparison: Compared to similar compounds, tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions with biological targets, making it more versatile and potentially more effective in various applications .

Properties

Molecular Formula

C20H34BF4N5O3

Molecular Weight

479.3 g/mol

IUPAC Name

tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate

InChI

InChI=1S/C20H33N5O3.BF4/c1-20(2,3)28-19(27)23-9-5-4-6-17(21)18(26)25-14-12-24(13-15-25)16-7-10-22-11-8-16;2-1(3,4)5/h7-8,10-11,17H,4-6,9,12-15,21H2,1-3H3,(H,23,27);/q;-1/p+1/t17-;/m0./s1

InChI Key

LGDMDSNCWXFADE-LMOVPXPDSA-O

Isomeric SMILES

[H+].[B-](F)(F)(F)F.CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C2=CC=NC=C2)N

Canonical SMILES

[H+].[B-](F)(F)(F)F.CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)N

Origin of Product

United States

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